molecular formula C7H10F2 B2992210 4,4-Difluoro-3,3-dimethylpent-1-yne CAS No. 2228613-37-2

4,4-Difluoro-3,3-dimethylpent-1-yne

Cat. No.: B2992210
CAS No.: 2228613-37-2
M. Wt: 132.154
InChI Key: KMRGYLUFYIDTNW-UHFFFAOYSA-N
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Description

4,4-Difluoro-3,3-dimethylpent-1-yne: is an organic compound with the molecular formula C7H10F2 It is characterized by the presence of two fluorine atoms and a triple bond between the first and second carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3,3-dimethylpent-1-yne typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 3,3-dimethylpent-1-yne using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3,3-dimethylpent-1-yne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as to yield the corresponding alkenes or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature.

    Substitution: Sodium methoxide in methanol, reflux conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,4-Difluoro-3,3-dimethylpent-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules. These analogs can be studied for their potential as pharmaceuticals or biochemical probes.

    Medicine: Fluorinated compounds are often explored for their potential in drug development. This compound may serve as a precursor in the synthesis of fluorinated drugs with improved pharmacokinetic properties.

    Industry: The compound can be used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,3-dimethylpent-1-yne depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. Fluorine atoms are highly electronegative, which can affect the electron density distribution in the molecule and alter its interaction with other reagents.

In biological systems, fluorinated compounds can interact with molecular targets such as enzymes or receptors

Comparison with Similar Compounds

    3,3-Dimethylpent-1-yne: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

    4,4-Difluoro-3-methylpent-1-yne: Contains only one methyl group, leading to variations in steric and electronic effects.

    4,4-Difluoro-3,3-dimethylbut-1-yne: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: 4,4-Difluoro-3,3-dimethylpent-1-yne is unique due to the presence of two fluorine atoms and a triple bond in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4,4-difluoro-3,3-dimethylpent-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRGYLUFYIDTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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